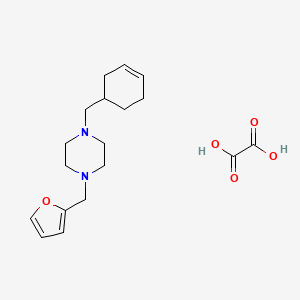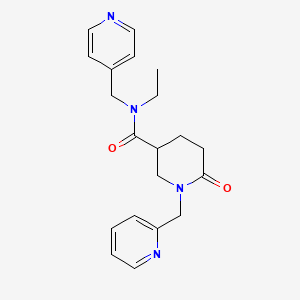![molecular formula C24H28N2O2 B5991313 2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide](/img/structure/B5991313.png)
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide is a complex organic compound that features a benzamide core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the indene moiety. The final step involves the acetylation of the benzamide core. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Indole derivatives: These compounds also feature aromatic ring systems and have diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
2-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17(27)22-11-5-6-12-23(22)24(28)25(2)20-10-7-13-26(16-20)21-14-18-8-3-4-9-19(18)15-21/h3-6,8-9,11-12,20-21H,7,10,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVREVDPRWKUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N(C)C2CCCN(C2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5991243.png)
![METHYL (5E)-2-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5991246.png)
![2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B5991254.png)
![(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine](/img/structure/B5991256.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5991271.png)
![1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B5991278.png)
![2-[1-({1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B5991283.png)
![N-[4-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXY-2-PROPANYL)-2,6-DIMETHYLPHENYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B5991287.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(2-pyridinyl)acrylamide](/img/structure/B5991299.png)

![2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5991311.png)
![1-(3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)ethan-1-one](/img/structure/B5991315.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B5991317.png)
